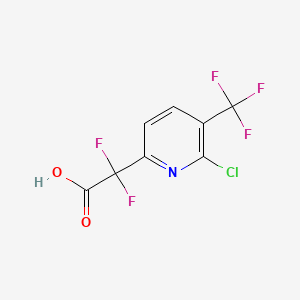
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid is a fluorinated organic compound that belongs to the class of pyridines. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which impart unique chemical and physical properties. The trifluoromethyl group and difluoroacetic acid moiety contribute to its high stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement with a fluorine atom . Another approach is the Umemoto reaction, which uses trifluoromethylating agents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials such as 2-chloro-5-(trifluoromethyl)pyridine. The reaction conditions typically include the use of strong bases like triethylamine and solvents such as dichloromethane or bromomethane . The reaction is carried out under controlled temperatures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple halogen atoms allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, strong bases like sodium hydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide under controlled temperatures and inert atmosphere .
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological processes . The compound can also form stable complexes with metal ions, which can modulate its activity and specificity .
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated pyridines, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine . These compounds share similar structural features and reactivity patterns.
Uniqueness
What sets 2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid apart is the presence of both trifluoromethyl and difluoroacetic acid groups, which impart unique chemical properties. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various applications .
属性
分子式 |
C8H3ClF5NO2 |
|---|---|
分子量 |
275.56 g/mol |
IUPAC 名称 |
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H3ClF5NO2/c9-5-3(8(12,13)14)1-2-4(15-5)7(10,11)6(16)17/h1-2H,(H,16,17) |
InChI 键 |
GSIOZZBAZMYDQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
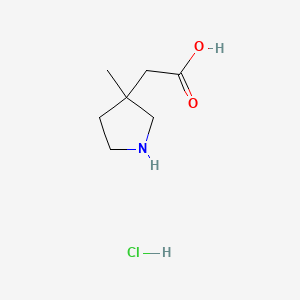
![7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)
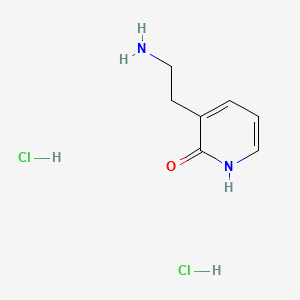
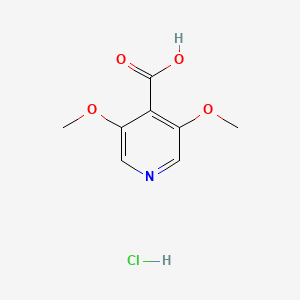
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
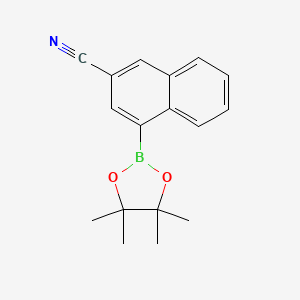
![1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one](/img/structure/B13462821.png)
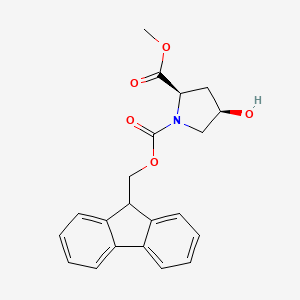
![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
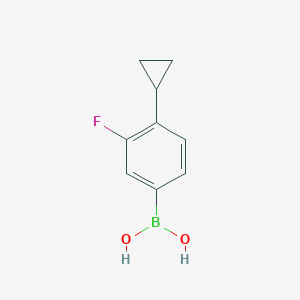
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
